Piperlonguminine

概要

説明

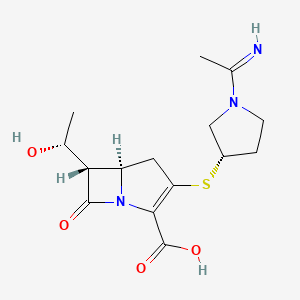

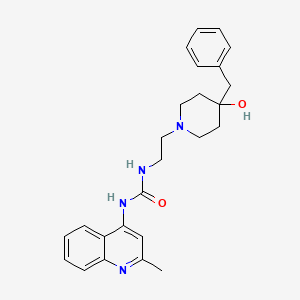

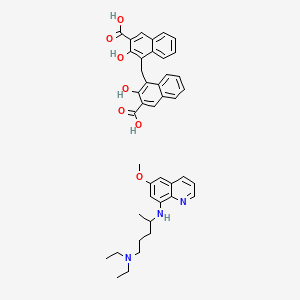

Piperlonguminine is a natural product found in Piper khasianum, Piper attenuatum, and other organisms . It is an amide alkaloid isolated from Piper longum L. (long piper) and other piper plants . It has received widespread attention because of its diverse biological activities .

Synthesis Analysis

This compound and its analogues have been synthesized and assessed in many pharmacological functions . The structure of the key cyclised dihydropyrazolecarbothioamide piperine analogues was confirmed including the use of two-dimensional (2D) 15 N-based spectroscopy nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The structure of this compound has been confirmed using two-dimensional (2D) 15 N-based spectroscopy nuclear magnetic resonance (NMR) spectroscopy . Ab initio calculations revealed the electronic density function map of the molecules, showing the effects of structural modification in the electronic structure .

Chemical Reactions Analysis

Piperlongumine has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines . It has also been found to be a proapoptotic, anti-invasive, antiangiogenic agent and synergize with modern chemotherapeutic agents .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol . Its melting point is 167-169 °C (332.6-336.2 °F; 440-442K) and it is soluble in DMSO .

科学的研究の応用

Antitumor and Anticancer Properties :

- Piperlonguminine exhibited significant in vivo antitumor effects in experimental models. This suggests its potential as a component in anticancer treatments. The study found an inhibition rate of 38.71% to 40.68% in treated animals, with minor effects on the liver and kidneys, and stable hematological parameters (Bezerra et al., 2008).

- A separate study showed that this compound had cytotoxic effects on breast cancer cells, suggesting its potential use in breast cancer treatment (Sriwiriyajan et al., 2017).

Anti-Inflammatory and Vascular Protective Effects :

- This compound demonstrated barrier protective effects against proinflammatory responses, suggesting its use in vascular inflammatory diseases. It was found to inhibit LPS-induced barrier disruption and expression of cell adhesion molecules, thus reducing hyperpermeability and leukocytes migration (Lee et al., 2013).

Anticoagulant Activities :

- The compound also displayed anticoagulant activities, potentially useful in the development of new anticoagulant agents. It significantly prolonged bleeding time and inhibited the production of thrombin and activated factor X (Lee et al., 2013).

Hypolipidemic Effects :

- This compound was found to have hypolipidemic effects, indicating its potential therapeutic uses in the prevention and treatment of hyperlipidemia and related diseases. It significantly reduced serum total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol in diet-induced hyperlipidemic Wistar rats (Bao & Borjihan, 2012).

Effects on Melanin Production :

- It inhibited melanin production in melanoma B16 cells, acting as a potent depigmenting agent. This compound suppressed tyrosinase mRNA expression, which is key in melanogenesis (Kim et al., 2006).

Potential in Treating Neurological Disorders :

- The compound was also investigated for its inhibitory effects on the production of amyloid beta and APP in human neuroblastoma cells, suggesting a potential role in treating Alzheimer's disease and other neurodegenerative disorders (Qi et al., 2009).

Inhibitory Effects on Cytokines and Enzymes :

- This compound showed inhibitory effects on human cytochrome P450 1A2, highlighting potential herb-drug interactions (Song et al., 2014).

作用機序

Target of Action

Piperlonguminine, an alkaloid derived from long pepper, has been extensively studied for its therapeutic properties . Its primary targets include major inflammatory signaling cascades such as MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in the regulation of inflammatory responses .

Mode of Action

This compound interacts with its targets to exert its anti-inflammatory effects . It displays a strong inhibitory effect on the major inflammatory signaling cascades . This interaction results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . Moreover, this compound efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has a strong inhibitory effect on the major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . The inhibition of these pathways leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This results in the lowering of inflammation in the lungs and other bodily organs .

Pharmacokinetics

Some studies suggest that this compound has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits cell proliferation, regulates the cell cycle, and induces cellular apoptosis in various types of human cancer cells . The anti-cancer activity of this compound is achieved through the induction of reactive oxygen species (ROS)-mediated oxidative stress, promoting apoptosis .

Safety and Hazards

将来の方向性

Piperlonguminine has shown potential for the prevention and treatment of many different cancers . It has been suggested that further studies are needed to explore its metabolic fate within the human body . There are also ongoing efforts to synthesize and assess this compound derivatives for their therapeutic potential .

特性

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAAPCGHVWVUEX-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021742 | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5950-12-9 | |

| Record name | Piperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlonguminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperlonguminine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERLONGUMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 - 169 °C | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)